4-(Allyloxy)-1-benzofuran-6-carboxylic acid
Overview
Description
4-(Allyloxy)-1-benzofuran-6-carboxylic acid is a chemical compound with the empirical formula C10H10O3 .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a compound was synthesized by modifying procedures described in the literature . The process involved adding 2-allyl-4-bromo-6-nitrophenol, potassium carbonate, acetone, and allyl bromide at room temperature .Molecular Structure Analysis
The molecular structure of this compound is characterized by three contiguous sp²-hybridized carbon centers . The molecule has a molecular weight of 178.18 .Chemical Reactions Analysis
The chemical reactions of allylic compounds, which are related to this compound, often involve allylic oxidations, ene reactions, and the Tsuji–Trost reaction .Scientific Research Applications
Polymer Development
A study by Nan et al. (2017) introduced a new type of highly functionalized polymers, poly(benzofuran-co-arylacetic acid), which was synthesized through a polymerization process involving 4-hydroxymandelic acid. This process led to the formation of polymers containing carboxyl groups, phenolic moieties, and benzofuranone units. The polymers exhibited diverse reactivity and were proposed for applications in nanomedicine and organocatalysis due to their ease of preparation and functional versatility (Nan, Bunge, Cîrcu, Petran, Hădade, & Filip, 2017).
Synthesis of Benzofuran Derivatives
Hu et al. (2018) developed a palladium-catalyzed tandem cyclization process for synthesizing 2,3-difunctionalized benzofuran derivatives. This process used 1-(allyloxy)-2-ethynylbenzene derivatives with isocyanides, highlighting a route to structurally diverse benzofuran derivatives, which are crucial for pharmaceutical and material science applications (Hu, Li, Jiang, Wu, & Jiang, 2018).
Coordination Reactions and Synthesis
Mojumdar et al. (2009) explored the synthesis and coordination reactions of benzofuro[3,2-c]pyridine derivatives starting from 3-(1-benzofuran-2-yl)propenoic acid. This work provided insight into the synthesis of complex organic structures and their potential applications in developing metal-organic frameworks and coordination compounds (Mojumdar, Šimon, & Krutošíková, 2009).
Future Directions
A recent study has shown that 4-(Allyloxy)phenyl fluorosulfate (APFS), a multi-functional electrolyte additive, forms a mechanical strain-adaptive solid electrolyte interphase (SEI) on the Si/C-graphite (SiG-C) anode with large volume changes during cycling . This work provides useful ideas for the design and development of environmentally friendly polymer insulating materials for high-voltage direct current (HVDC) applications .
Properties
IUPAC Name |
4-prop-2-enoxy-1-benzofuran-6-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O4/c1-2-4-15-10-6-8(12(13)14)7-11-9(10)3-5-16-11/h2-3,5-7H,1,4H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHCSOIFPTUOHEK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=CC(=CC2=C1C=CO2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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